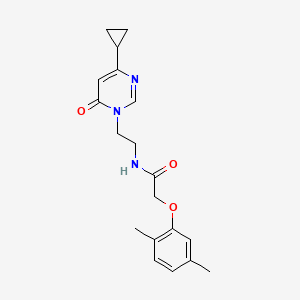
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic organic compound with unique structural features that contribute to its wide range of potential applications in various scientific fields. It is a member of the pyrimidinyl acetamide family, known for their diverse biological activities and industrial significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Initial Pyrimidine Formation: The synthesis begins with the preparation of the 4-cyclopropyl-6-oxopyrimidinyl moiety. This typically involves cyclization reactions, where precursors like cyclopropylamines react with carbonyl-containing intermediates under controlled temperature and pH conditions.
Linking the Ethyl Chain: The next step is the introduction of the ethyl bridge. This is achieved through alkylation reactions where the pyrimidinyl unit is bonded to an ethyl halide in the presence of a strong base such as potassium carbonate.
Phenoxyacetamide Synthesis: The final step involves the formation of the 2-(2,5-dimethylphenoxy)acetamide unit. This is done by reacting 2,5-dimethylphenol with chloroacetic acid under reflux conditions, followed by condensation with the pyrimidinyl ethyl derivative.
Industrial Production Methods: Industrial synthesis may employ catalytic processes to improve yield and reduce reaction times. Advanced techniques such as continuous flow chemistry and green chemistry principles are often applied to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides and reduction to yield alcohols or amines.
Substitution Reactions: The aromatic phenoxy group can participate in electrophilic and nucleophilic substitution reactions, providing diverse functional derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as hydroxide or alkoxide ions are employed.
Major Products:
Oxidized Derivatives: Various carbonyl and carboxyl derivatives.
Reduced Derivatives: Alcohols and amines.
Substitution Products: Halogenated and alkylated phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry:
Used as a building block for more complex organic molecules.
Functions as a ligand in coordination chemistry.
Biology:
Acts as a potential bioactive molecule in pharmaceutical research.
Exhibits inhibitory activity against certain enzymes and receptors.
Medicine:
Explored for its therapeutic potential in the treatment of diseases like cancer and inflammation.
Studied for its pharmacokinetics and pharmacodynamics properties.
Industry:
Utilized in the synthesis of agrochemicals.
Applied in the development of novel materials with specific properties.
Mécanisme D'action
The compound interacts with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Its pyrimidine core allows for hydrogen bonding and π-π stacking interactions, critical for binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of metabolic enzymes.
Receptors: Binding to receptor sites to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
4-cyclopropyl-6-oxopyrimidin-2-yl derivatives.
2,5-dimethylphenoxyacetamides.
Other pyrimidinyl acetamides with varying substitutions.
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-3-4-14(2)17(9-13)25-11-18(23)20-7-8-22-12-21-16(10-19(22)24)15-5-6-15/h3-4,9-10,12,15H,5-8,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSADZJIURCYWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate](/img/structure/B2937775.png)
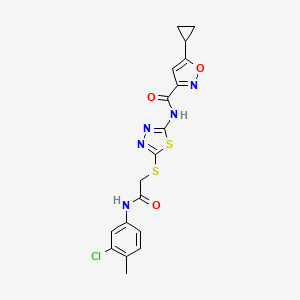
![Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2937781.png)
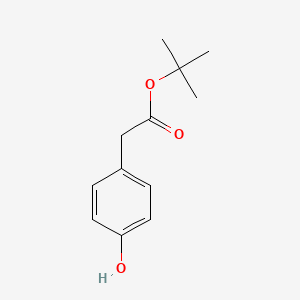
![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2937786.png)
![N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2937787.png)
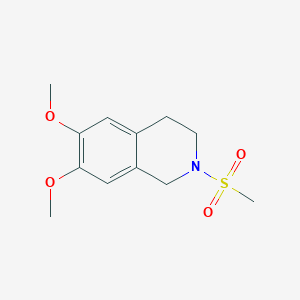

![3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid](/img/structure/B2937791.png)
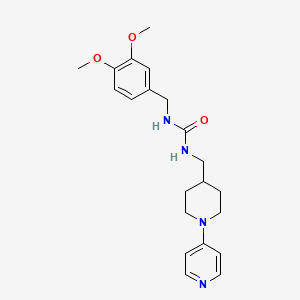
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide](/img/structure/B2937793.png)
![6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine](/img/structure/B2937794.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2937797.png)
